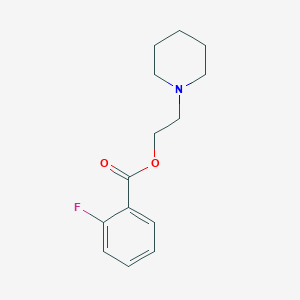![molecular formula C16H14N2O2S B257397 N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide](/img/structure/B257397.png)
N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide, also known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP has been used to investigate the mechanisms of action of drugs and their effects on the biochemical and physiological processes in the body. In
作用机制
The mechanism of action of N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide involves its conversion to MPP+ in the body. MPP+ is a potent inhibitor of complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This results in the selective destruction of dopamine-producing neurons in the brain, leading to the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide are well-documented in scientific research. N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide has been shown to cause a selective loss of dopamine-producing neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels and the onset of Parkinson's disease symptoms. N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide has also been shown to increase oxidative stress and inflammation in the brain, leading to further damage to neurons and worsening of Parkinson's disease symptoms.
实验室实验的优点和局限性
N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action, making it a valuable tool for studying the mechanisms of Parkinson's disease. N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide is also relatively easy to synthesize and has a long shelf life, making it readily available for use in experiments. However, there are also limitations to the use of N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide in lab experiments. N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide is highly toxic and must be handled with care. It also has a narrow therapeutic window, meaning that even small doses can be lethal. Additionally, the effects of N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide on the body are irreversible, making it difficult to study the long-term effects of Parkinson's disease.
未来方向
There are several future directions for research involving N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide. One area of research is the development of new treatments for Parkinson's disease. N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide has been used to test potential treatments for the disorder, and further research may lead to the development of new drugs that can slow or halt the progression of the disease. Another area of research is the study of the long-term effects of N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide on the body. While the effects of N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide are irreversible, further research may shed light on the mechanisms of Parkinson's disease and lead to new treatments for the disorder. Overall, N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide is a valuable tool for scientific research and has the potential to advance our understanding of Parkinson's disease and other neurodegenerative disorders.
合成方法
The synthesis method for N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide involves a multi-step process that begins with the reaction of 2-acetylthiophene with methylamine to form N-(2-acetylthiophen-2-yl)methylamine. This intermediate compound is then reacted with pyridine-2-carboxylic acid to form the final product, N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide. The synthesis of N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide is a well-established process that has been used in numerous scientific studies.
科学研究应用
N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide has been extensively used in scientific research to investigate the mechanisms of action of drugs and their effects on the body. It has been used as a tool to study Parkinson's disease, a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide is metabolized in the body to form MPP+, a compound that selectively destroys dopamine-producing neurons. This makes N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide a valuable tool for studying the mechanisms of Parkinson's disease and for testing potential treatments for the disorder.
属性
产品名称 |
N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide |
|---|---|
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-7-8-13(20-12)11-18(15-6-2-3-9-17-15)16(19)14-5-4-10-21-14/h2-10H,11H2,1H3 |
InChI 键 |
ZKPAAMOUUITMKL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 |
规范 SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B257316.png)






![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)

![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)


